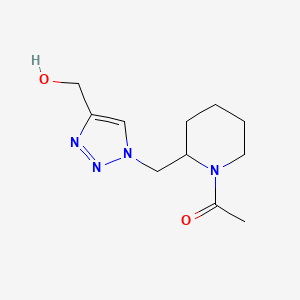
1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Vue d'ensemble
Description
The compound “1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The pyrrolidine and 1,2,3-triazole rings would contribute to the three-dimensionality of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde group could increase its solubility in polar solvents .
Applications De Recherche Scientifique
Applications in Chemical Synthesis
1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde and its derivatives have been utilized in various chemical synthesis processes. For instance, these compounds have been engaged in reactions to form new heterocyclic compounds. One notable application involves the reaction of 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes with various cycloalkanones, acetylacetone, 1,3-cyclohexanediones, and malononitrile to achieve the annulation of the pyridine ring. This process leads to the formation of new derivatives of [1,2,3]triazolo[4,5-b]pyridine (Syrota et al., 2020).
Biological and Pharmacological Research
In the realm of biological and pharmacological research, these compounds have demonstrated significant activities. A series of (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives have been synthesized, characterized, and tested in vitro against bacterial and fungal organisms, showcasing moderate to good activity (Swamy et al., 2019). Furthermore, the synthesis of a new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds revealed broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities. These findings were further supported by in silico molecular docking studies, suggesting the potential of these compounds as inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including enzymes and receptors, and play roles in a wide range of biological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific characteristics of the organism it’s administered to. Pyrrolidine derivatives are generally well absorbed and can be distributed throughout the body .
Orientations Futures
Propriétés
IUPAC Name |
1-[(1-acetylpyrrolidin-2-yl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-8(16)14-4-2-3-10(14)6-13-5-9(7-15)11-12-13/h5,7,10H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCYFEKSDZFUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




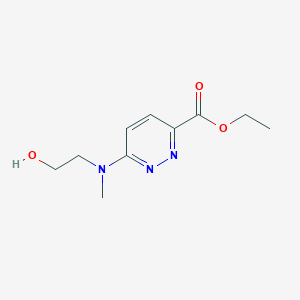
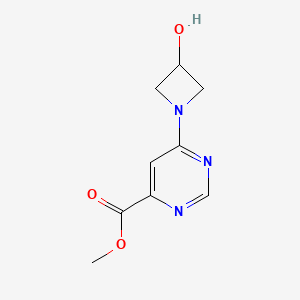
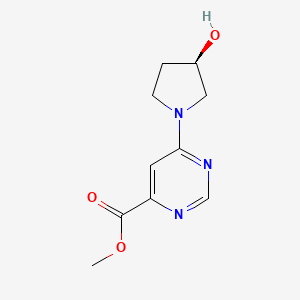
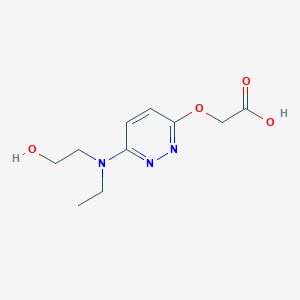
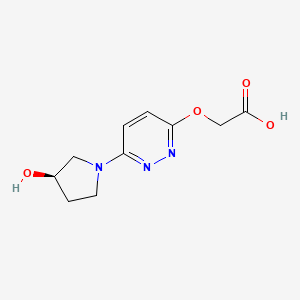
![5-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1481183.png)
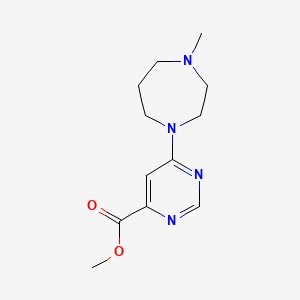

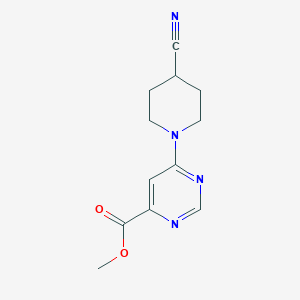


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanethiol](/img/structure/B1481193.png)
